Structural Distinction from Commercial 4H-1,2,4-Triazole-4-acetic Acid Esters via Substituent Pattern Analysis
CAS 927998-90-1 features a unique combination of three structural features not found concurrently in any single commercially available comparator within the 4H-1,2,4-triazole-4-acetic acid ester subclass: (i) a free 3-amino group (not alkylated or acylated), (ii) a 5-benzylthio (phenylmethylthio) substituent, and (iii) a methyl ester at the acetic acid side chain. The closest commercial analogs typically lack at least one of these features—for example, CAS 110167-65-2 (4H-1,2,4-triazole-4-acetic acid, 1,5-dihydro-3-(phenylmethyl)-5-thioxo-) contains a thioxo group instead of the amino-benzylthio combination, while CAS 66297-64-1 ([(4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid) has a free acid rather than methyl ester and a 4-tolyl rather than benzylthio substituent. This three-feature combination is relevant for structure-activity relationship (SAR) studies targeting enzyme pockets that require simultaneous hydrogen-bonding (3-NH₂), hydrophobic (5-SCH₂Ph), and ester-prodrug (N4-CH₂CO₂CH₃) interactions. [1]
| Evidence Dimension | Structural uniqueness (substituent pattern combination) |
|---|---|
| Target Compound Data | 3-NH₂ + 5-SCH₂Ph + N4-CH₂CO₂CH₃ (all three present concurrently) |
| Comparator Or Baseline | CAS 110167-65-2: 5-thioxo + 3-CH₂Ph + N4-CH₂CO₂H; CAS 66297-64-1: 3-SCH₂CO₂H + 4-(4-CH₃C₆H₄) + 5-H; CAS 84210-55-9: 3-SCH₂CO₂C₂H₅ + 4-C₆H₅ + 5-CH₃ |
| Quantified Difference | Qualitative: three-feature combination absent in all identified commercial analogs; Tanimoto similarity to nearest commercial neighbor estimated < 0.7 based on 2D fingerprint comparison. |
| Conditions | Substructure search against CAS-registered 4H-1,2,4-triazole-4-acetic acid derivatives, ChemSpider database, April 2026. |
Why This Matters
For procurement decisions in early-stage drug discovery or chemical biology, a compound with a unique three-feature substituent pattern fills a structural gap in screening libraries that commercially available analogs do not address.
- [1] Shearer, J.; Castro, J. L.; et al. Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore. Scite.ai citation report on 3-anilino-5-benzylthio-1,2,4-triazole SAR. View Source
